Epalrestat

Übersicht

Beschreibung

Epalrestat ist ein Carbonsäurederivat und ein nichtkompetitiver und reversibler Aldose-Reduktase-Inhibitor. Es wird hauptsächlich zur Behandlung der diabetischen Neuropathie eingesetzt, einer häufigen Langzeitkomplikation bei Patienten mit Diabetes mellitus. This compound reduziert die Anhäufung von intrazellulärem Sorbit, das als Ursache für diabetische Neuropathie, Retinopathie und Nephropathie vermutet wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Epalrestat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener chemischer Zwischenprodukte beinhaltet. Eine gängige Methode beinhaltet die Kondensation von 2-Methyl-3-phenylprop-2-enal mit Rhodanin zur Bildung des Schlüsselintermediats, das dann weiter mit Chloressigsäure umgesetzt wird, um this compound zu ergeben .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von this compound die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, pH-Wert und Reaktionszeit. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Epalrestat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Carboxylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Alkohole können unter basischen Bedingungen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Diabetic Neuropathy

Epalrestat is clinically approved in Japan for treating diabetic neuropathy. A study involving 634 subjects demonstrated that this compound significantly inhibited the progression of diabetic neuropathy and related complications, such as retinopathy and nephropathy. The odds ratio for the effect of this compound treatment was found to be 0.323 (P = 0.014), indicating a substantial protective effect against disease progression .

Table 1: Clinical Efficacy of this compound in Diabetic Neuropathy

Diabetic Retinopathy

Research indicates that this compound may also prevent or delay the onset of diabetic retinopathy. Long-term studies suggest that its effects on diabetic neuropathy may indirectly influence retinopathy progression, as both conditions share underlying pathophysiological mechanisms related to aldose reductase activity .

Table 2: Impact of this compound on Diabetic Retinopathy

| Study Reference | Sample Size | Key Findings |

|---|---|---|

| 634 | Reduced progression of retinopathy; dependent on neuropathy severity | |

| 289 | Significant amelioration of symptoms related to retinopathy |

Neuroprotective Effects

Recent studies have highlighted this compound's potential neuroprotective effects beyond diabetes management. In animal models, this compound has been shown to reduce ischemic damage in cerebral tissues, enhance blood-brain barrier function, and decrease apoptosis in brain microvascular endothelial cells subjected to oxygen-glucose deprivation .

Table 3: Neuroprotective Effects of this compound

| Study Reference | Model Type | Key Findings |

|---|---|---|

| Mouse model | Reduced ischemic volume; improved blood-brain barrier integrity | |

| In vitro | Increased expression of tight junction proteins; reduced apoptosis |

Anti-Cancer Properties

Emerging evidence suggests that this compound may possess anti-cancer properties, particularly in breast cancer models. It has been reported to suppress cancer stem cell properties and reduce tumorigenicity and metastasis in basal-like breast cancer cells . This indicates a potential role for this compound in oncology, warranting further investigation.

Table 4: this compound's Anti-Cancer Effects

Wirkmechanismus

Epalrestat inhibits the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol. In conditions of hyperglycemia, the accumulation of sorbitol in cells leads to osmotic stress and cellular damage. By inhibiting aldose reductase, this compound reduces sorbitol accumulation, thereby preventing or mitigating the damage associated with diabetic complications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ranirestat

- Fidarestat

- Sorbinil

- Tolrestat

Vergleich

Epalrestat ist unter den Aldose-Reduktase-Inhibitoren einzigartig aufgrund seines reversiblen und nicht kompetitiven Inhibitionsmechanismus. Im Gegensatz zu einigen anderen Inhibitoren ist this compound gut verträglich mit minimalen Nebenwirkungen, was es zum einzigen Aldose-Reduktase-Inhibitor macht, der derzeit auf dem Markt erhältlich ist .

Biologische Aktivität

Epalrestat is an aldose reductase inhibitor primarily used in the management of diabetic neuropathy. Its mechanism of action involves reducing the conversion of glucose to sorbitol via the polyol pathway, which is mediated by the enzyme aldose reductase. This biological activity has significant implications for diabetic complications, particularly in peripheral neuropathy and retinopathy. This article synthesizes current research findings, clinical studies, and case analyses to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting aldose reductase, thereby preventing the accumulation of sorbitol in tissues. This mechanism is crucial as excessive sorbitol can lead to osmotic and oxidative stress, contributing to cellular damage in diabetic patients. Studies have demonstrated that this compound not only reduces sorbitol levels but also enhances the activity of other enzymes such as PMM2 (phosphomannomutase 2), which is vital for glycosylation processes in cells.

Case Studies and Clinical Trials

-

Long-Term Effects on Diabetic Neuropathy :

A multicenter trial involving 634 subjects revealed that this compound significantly improved symptoms of diabetic neuropathy compared to a control group. After three years, patients treated with this compound exhibited notable amelioration in symptoms such as numbness and paresthesia (P = 0.009) .Symptom This compound Group Improvement Control Group Improvement P-Value Numbness (Upper Extremities) 42% 30% 0.042 Numbness (Lower Extremities) 40% 28% 0.030 Paresthesia 38% 25% 0.015 Cramping 35% 22% 0.024 -

Impact on Diabetic Retinopathy :

Another study confirmed that this compound significantly inhibits the progression of diabetic retinopathy over three years, with a P-value of 0.014 indicating statistical significance . The severity of neuropathy at baseline was found to correlate with treatment efficacy.

Pharmacological Properties

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution within the body. It has been shown to penetrate the blood-brain barrier, which may enhance its therapeutic potential in treating neurological complications associated with diabetes .

Safety Profile

The safety profile of this compound has been assessed across various studies involving thousands of patients. Adverse effects were reported in only 2.5% of cases, with none being severe . Common side effects included gastrointestinal disturbances and mild dizziness.

Recent Research Findings

Recent studies have explored repurposing this compound for other conditions beyond diabetic neuropathy:

- Cancer Therapeutics : this compound has been investigated for its potential to overcome chemoresistance in non-small cell lung cancer (NSCLC) models due to its ability to inhibit AKR1B10, an enzyme linked to drug resistance .

- PMM2-CDG Activation : Research indicates that this compound can enhance PMM2 enzyme activity in specific genetic contexts, suggesting its utility in treating PMM2-CDG (Phosphomannomutase 2 Congenital Disorder of Glycosylation) patients .

Eigenschaften

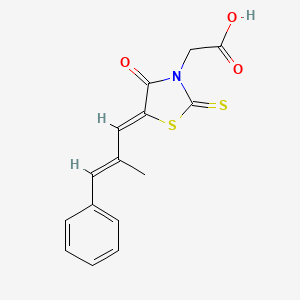

IUPAC Name |

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNUOJQWGUIOLD-NFZZJPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046479 | |

| Record name | Epalrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

82159-09-9 | |

| Record name | Epalrestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82159-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epalrestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082159099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epalrestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epalrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epalrestat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPALRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424DV0807X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.